molecular formula C24H41N5O6 B14084899 2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid

2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid

Cat. No.: B14084899
M. Wt: 495.6 g/mol
InChI Key: AIMDTYKFJMYVNG-ZHACJKMWSA-N
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Description

2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid can be achieved through a series of organic reactions. One common method involves the use of hydantoins, which are synthesized via the Bucherer-Bergs reaction. This reaction involves the condensation of a ketone, potassium cyanide, and ammonium carbonate to form hydantoins . The hydantoins can then be further modified to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of enzymatic kinetic resolution, which takes advantage of the enantioselectivity of enzymes such as N-carbamoyl-amino acid amidohydrolases. These enzymes hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding enantiomerically pure amino acids .

Chemical Reactions Analysis

Types of Reactions

2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various types of reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H41N5O6

Molecular Weight

495.6 g/mol

IUPAC Name

2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C24H41N5O6/c1-13(2)16-10-11-18(30)25-12-8-7-9-17(21(31)26-16)27-22(32)19(14(3)4)28-24(35)29-20(15(5)6)23(33)34/h10-11,13-17,19-20H,7-9,12H2,1-6H3,(H,25,30)(H,26,31)(H,27,32)(H,33,34)(H2,28,29,35)/b11-10+

InChI Key

AIMDTYKFJMYVNG-ZHACJKMWSA-N

Isomeric SMILES

CC(C)C1/C=C/C(=O)NCCCCC(C(=O)N1)NC(=O)C(C(C)C)NC(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CC(C)C1C=CC(=O)NCCCCC(C(=O)N1)NC(=O)C(C(C)C)NC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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